

In-depth Technical Guide: E3 Ligase Ligand-Linker Conjugate 35

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For Researchers, Scientists, and Drug Development Professionals

Initial Investigation Summary: This technical guide addresses the request for information regarding "E3 ligase Ligand-Linker Conjugate 35." Extensive searches have identified this compound as a product offered by MedchemExpress, functioning as an intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The conjugate is composed of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, attached to an unspecified linker.

Despite thorough investigation, a specific CAS number, detailed chemical properties, and the exact structure of the linker for the product named "E3 ligase Ligand-Linker Conjugate 35" are not publicly available in the searched resources. The product appears to be a specialized reagent, and detailed technical data beyond its composition of (S,R,S)-AHPC and a linker is not provided in the available datasheets or scientific literature.

This guide will proceed by detailing the known component, (S,R,S)-AHPC, and the general principles of its application in PROTAC technology, which is the context for the use of "E3 ligase Ligand-Linker Conjugate 35."

Core Component: (S,R,S)-AHPC - A VHL E3 Ligase Ligand



(S,R,S)-AHPC is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a derivative of VH032. In the context of PROTACs, the (S,R,S)-AHPC moiety serves as the crucial link to the cell's ubiquitin-proteasome system. By binding to VHL, a PROTAC molecule containing (S,R,S)-AHPC can recruit the VHL E3 ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that target by the proteasome.

General Properties of (S,R,S)-AHPC Based Conjugates

While specific quantitative data for "E3 ligase Ligand-Linker Conjugate 35" is unavailable, the properties of such conjugates are defined by both the E3 ligase ligand and the nature of the attached linker.

Property Category	General Description
Function	Intermediate for the synthesis of PROTAC molecules.
Mechanism of Action	The (S,R,S)-AHPC component binds to the VHL E3 ligase. The linker provides a point of attachment for a ligand that targets a specific protein of interest for degradation.
Application	Targeted protein degradation, a powerful strategy in drug discovery and chemical biology.
Solubility	Typically soluble in organic solvents such as DMSO. Aqueous solubility can vary significantly depending on the linker.
Stability	Stability is dependent on the specific chemical nature of the linker.

The Role of the Linker in PROTAC Design

The linker component of "E3 ligase Ligand-Linker Conjugate 35" is critical for the successful development of a functional PROTAC. The linker's length, rigidity, and chemical composition influence several key parameters of the final PROTAC molecule, including:



- Ternary Complex Formation: The ability of the PROTAC to simultaneously bind to both the target protein and the E3 ligase.
- Cell Permeability: The capacity of the PROTAC to cross the cell membrane and reach its intracellular target.
- Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC.

Commonly used linkers in PROTAC design include polyethylene glycol (PEG) chains, alkyl chains, and more complex structures designed to optimize the orientation of the two ligands.

PROTAC Mechanism of Action: A Conceptual Workflow

The following diagram illustrates the general mechanism of action for a PROTAC synthesized from an E3 ligase ligand-linker conjugate like the one in question.



Cellular Environment **PROTAC** VHL E3 Ligase Target Protein ((S,R,S)-AHPC-Linker-Target Ligand) binds recruited binds **Ternary Complex** Ubiquitin (Target-PROTAC-VHL) facilitates Poly-ubiquitination recognized by Proteasome leads to **Target Protein Degradation**

Conceptual Workflow of PROTAC Action

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Figure 1: Conceptual workflow of PROTAC-mediated protein degradation.



Experimental Protocols: General Considerations

As no specific experimental protocols for "E3 ligase Ligand-Linker Conjugate 35" are available, this section outlines general methodologies for the synthesis and evaluation of PROTACs derived from such an intermediate.

PROTAC Synthesis

- Ligand Synthesis: A ligand specific to the target protein of interest must be synthesized with a suitable functional group for conjugation to the linker.
- Conjugation: The target protein ligand is chemically ligated to the linker of the "E3 ligase
 Ligand-Linker Conjugate 35." The specific reaction conditions (e.g., solvent, temperature,
 catalyst) will depend on the reactive functionalities of the linker and the target ligand.
 Common conjugation chemistries include amide bond formation, click chemistry, or ether
 synthesis.
- Purification and Characterization: The final PROTAC molecule is purified using techniques such as high-performance liquid chromatography (HPLC). Its identity and purity are confirmed by methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

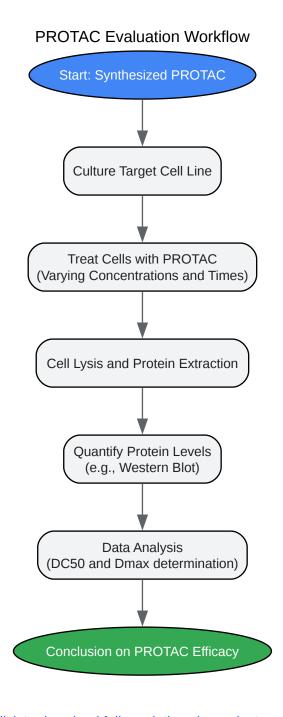
In Vitro Evaluation of PROTAC Activity

- Target Protein Degradation Assay:
 - Cell Culture: A cell line expressing the target protein is cultured.
 - Treatment: The cells are treated with varying concentrations of the synthesized PROTAC for a defined period.
 - Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.
 - Western Blotting or In-Cell Western: The level of the target protein is assessed by Western blotting or a similar immunoassay to determine the extent of degradation.



• Dose-Response and Time-Course Studies: The degradation assay is performed across a range of PROTAC concentrations to determine the DC50 (concentration at which 50% of the protein is degraded) and over different time points to understand the kinetics of degradation.

The logical relationship for a typical experimental workflow to assess a novel PROTAC is depicted below.



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Figure 2: A generalized experimental workflow for evaluating the efficacy of a novel PROTAC.

Conclusion

"E3 ligase Ligand-Linker Conjugate 35" is a valuable tool for researchers engaged in the development of PROTACs. It provides a pre-synthesized building block containing the VHL E3 ligase ligand, (S,R,S)-AHPC, ready for conjugation to a ligand for a specific protein of interest. While detailed public information on the specific linker and overall conjugate properties is currently limited, the principles outlined in this guide for PROTAC synthesis and evaluation provide a solid foundation for its application in targeted protein degradation studies. For precise details on the linker chemistry and physical properties, direct inquiry to the manufacturer, MedchemExpress, is recommended.

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